molecular formula C8H6N2O B1341849 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 276862-85-2

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No. B1341849
M. Wt: 146.15 g/mol
InChI Key: JDIWXZAFVHTGBQ-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It has been studied for its potential applications in various fields, including as inhibitors of human neutrophil elastase and fibroblast growth factor receptors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives has been reported in several studies . For instance, one study reported a series of 1H-pyrrolo[3,2-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the design and synthesis of five novel 1H-pyrrolo pyridine or 1H-pyrazolo pyridine derivatives, which were evaluated against c-Met and ALK .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be analyzed using various methods . For example, one study reported the orientation of the active pyrrolo pyridines in the HNE catalytic triad Ser195-His57-Asp102, which correlated with the effectiveness of the inhibitor interaction with the enzyme .


Chemical Reactions Analysis

Chemical reactions involving 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde have been studied in the context of its potential as a therapeutic agent . For example, one study found that modifications of the pyrrolo[3,2-b]pyridine scaffold resulted in changes in HNE inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be found in various databases . For example, it has a molecular weight of 146.15 and its structure is available as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde serves as a critical intermediate in the synthesis of diverse heterocyclic compounds. For instance, it has been utilized in the preparation of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones, leading to the formation of tricyclic heterocycles in good yields (El-Nabi, 2004). Additionally, its derivatives have been synthesized for potential use as small molecule anticancer drugs, highlighting its significance in medicinal chemistry (Wang et al., 2017).

Single Molecule Magnets

The compound has also found applications in the field of molecular magnetism. A study demonstrated its use as a ligand in coordinating paramagnetic transition metal ions, resulting in a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014). This opens new avenues for its application in designing magnetic materials and devices.

Spectroscopic and Computational Studies

Spectroscopic and computational studies of related compounds have provided insights into their molecular structures and interactions. For example, 7-azaindole-3-carboxaldehyde, structurally related to 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, has been analyzed through X-ray crystallography, FTIR, FT-Raman spectroscopy, and density functional calculations, revealing its potential as a building block for antibacterial, antifungal, and anticancer agents (Morzyk-Ociepa et al., 2017).

Fluorescence Studies

The compound's derivatives have been explored for their photophysical properties, where studies on specific solute-solvent interactions and electron donor-acceptor substituents of novel Pyrazolo Naphthyridines have shown that their fluorescence depends on the substituents present, suggesting potential applications in optical and electronic devices (Patil et al., 2010).

Synthesis of Benzo-Fused Compounds

Moreover, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives have been employed in the synthesis of novel benzo-fused compounds such as indolizines and pyrrolo[1,2-a]quinolines, highlighting its versatility and utility in synthetic organic chemistry (Nayak & Kim, 2015).

Safety And Hazards

Information on the safety and hazards of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be found in safety data sheets and other resources . For example, it has been classified as an irritant and specific target organ toxicant, with hazard statements including H315, H319, and H335 .

Future Directions

The future directions for research on 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are likely to involve further exploration of its potential therapeutic applications. For example, it could be further developed as a potent inhibitor of human neutrophil elastase and fibroblast growth factor receptors .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-4-10-7-2-1-3-9-8(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIWXZAFVHTGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591788
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

CAS RN

276862-85-2
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-dimethylamino-1H-pyrrolo[3,2-b]pyridine (1.53 g) and hexamethylenetetramine (1.22 g) in 6.68 g of 66% propionic acid was added dropwise to a refluxing solution of 2.44 g of hexamethylenetetramine in 8.92 g of the same solvent. The addition was carried out over a period of one hour and the solution was refluxed 3.5 hours more. The solution was concentrated in vacuo and thereto water (30 ml), ethyl acetate (25 ml), and tetrahydrofuran (20 ml) were added. The organic layer was separated, dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel (12 g) using a mixed solvent of dichloromethane and methanol (0.15:1). The fractions containing the objective compound were collected and evaporated under reduced pressure to give a powder of 3-formyl-1H-pyrrolo[3,2-b]pyridine (0.45 g).
Name
3-dimethylamino-1H-pyrrolo[3,2-b]pyridine
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step One
[Compound]
Name
same solvent
Quantity
8.92 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1H-pyrrolo[3,2-b]pyridine (947 mg, 8.02 mmol), hexamethylenetetramine (1.7 g, 12 mmol) and acetic acid (7.5 mL) in water (14 mL) was refluxed under N2 for 4 hours. The reaction mixture was cooled to RT, concentrated, and the residue was purified via flash chromatography (DCM/MeOH/NH4OH) affording 1H-Pyrrolo[3,2-b]pyridin-3-carbaldehyde as a white solid (660 mg, 56% yield).
Quantity
947 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Hari Gangadhar, V Benarjee, A Ratnamala - ChemistrySelect, 2022 - Wiley Online Library
Herein, we synthesized some new 4‐azaindole‐morpholine‐1,3,4‐oxadiazole conjugates (11 a–n) and evaluated for their in vitro anticancer potency towards three human cancer cell …
V Kudapa, BBV Sailaja - Russian Journal of General Chemistry, 2022 - Springer
Herein, synthesis of new 4-azaindole-1,2,4-isoxazoles by Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction of [4-(prop-2-yn-1-yl)piperazin-1-yl](1H-pyrrolo[3,2-b]pyridin-3-yl)methanone …
N Cantini, AI Khlebnikov, L Crocetti… - Bioorganic & medicinal …, 2021 - Elsevier
Human neutrophil elastase (HNE) is a potent protease that plays an important physiological role in many processes but is also involved in a variety of pathologies that affect the …
T Shreedhar Reddy, S Rai… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Herein, we synthesized some new 4-azaindole-thiazolidine-2,4-dione-1,2,3-triazole hybrids (6a-6n) via Knoevenagel condensation and copper(I) catalyzed azide-alkyne cycloaddition (…
AI Subota, DM Volochnyuk, AO Gorlova… - Heterocyclic …, 2017 - degruyter.com
An approach to the synthesis of 7-methyl-4-azaindole, which is a valuable building block for drug discovery programs, is described. The method relies on using a bromine atom as a ‘…
P Talukder - 2016 - keep.lib.asu.edu
The manipulation of biological targets using synthetic compounds has been the focal point of medicinal chemistry. The work described herein centers on the synthesis of organic small …
Number of citations: 2 keep.lib.asu.edu
L Münzker, JK Petrick, C Schleberger, D Clavel… - …, 2020 - Wiley Online Library
Trypanosoma brucei is the causative agent of human African trypanosomiasis (HAT). Nitrogen‐containing bisphosphonates, a current treatment for bone diseases, have been shown to …
S Sharma, R Rao, SM Reeve, GA Phelps… - ACS Infectious …, 2021 - ACS Publications
We discovered azaindole-based compounds with weak innate activity that exhibit substantial potentiation of antibacterial activities of different antibiotics, viz., rifampicin, erythromycin, …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
M Lena - archiv.ub.uni-marburg.de
Trypanosoma brucei (T. brucei) is the causative agent of the Human African Trypanosomiasis (HAT), which is a neglected disease with an endemic occurrence in 36 sub-Saharan …
Number of citations: 0 archiv.ub.uni-marburg.de

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